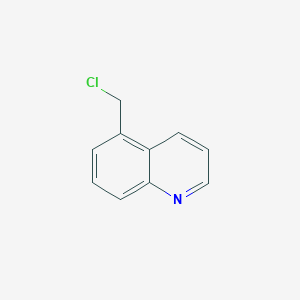
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Descripción general
Descripción
“2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, which is a class of azoles and is found in naturally occurring compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid”, has been a topic of interest in recent years. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” was determined by X-ray diffraction .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
“2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” is utilized in pharmaceutical testing as a high-quality reference standard. These standards are crucial for ensuring the accuracy and reliability of pharmaceutical research and development processes .
Antileishmanial and Antimalarial Activities
This compound has shown promise in the treatment of tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including derivatives of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities, displaying significant potential as pharmacophores for developing safe and effective treatments .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to predict the interaction and affinity between drug candidates and biological targets. This is particularly useful in the rational design of drugs with antileishmanial and antimalarial properties .
Biological Activity Profiling
Derivatives of this compound have attracted interest due to their wide range of biological activities. They are investigated for their potential as anti-inflammatory, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Agrochemical Applications
In the agrochemical industry, pyrazole derivatives are explored for their use as fungicides, analgesics, pesticides, and insecticides. They also serve as chelating and extracting reagents for different metal ions, highlighting their versatility in agricultural research and development .
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of new heterocycles, which are essential in the development of various organic molecules used in pharmacy and agrochemical industries. These synthesized heterocycles are then subjected to various assays to determine their suitability for different applications .
Mecanismo De Acción
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a related compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that similar pyrazole derivatives might interact with their targets in a similar manner.
Biochemical Pathways
Related pyrazole derivatives have shown to affect the life cycle of leishmania and plasmodium species , suggesting that this compound might have similar effects.
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKWDAAXELZWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571433 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
196717-12-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)



![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)





![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)